molecular formula C10H14N2O4 B039619 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester CAS No. 124750-59-0

2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester

Cat. No.: B039619
CAS No.: 124750-59-0
M. Wt: 226.23 g/mol
InChI Key: FGBHVVBYDOTMMD-UHFFFAOYSA-N
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Comparison with Similar Compounds

Pentigetide is unique compared to other similar compounds due to its specific amino acid sequence and its ability to inhibit IgE-mediated allergic responses . Similar compounds include:

These compounds share some structural similarities with Pentigetide but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-5-6-11-7(9(13)15-2)8(12-6)10(14)16-3/h4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBHVVBYDOTMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570231
Record name Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124750-59-0
Record name Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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